2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a chloro-propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperidine with chloroacetone in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Base: Sodium hydroxide or potassium carbonate
The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the chloroacetone, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Ammonia or primary amines in ethanol, reflux conditions
Major Products Formed
Oxidation: 2-Carboxy-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Reduction: 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-ol
Substitution: 2-Amino-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Scientific Research Applications
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the structure-activity relationships of piperidine derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-propanone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-hydroxy-4-methylpiperidin-1-yl)propan-1-one
- 2-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one
- 2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Uniqueness
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one is unique due to the presence of both a hydroxymethyl group and a chloro-propanone moiety. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)9(14)12-5-3-10(2,7-13)4-6-12/h8,13H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYKHSAYALKCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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